molecular formula C14H11ClO2 B14747435 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol CAS No. 823804-63-3

5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol

Cat. No.: B14747435
CAS No.: 823804-63-3
M. Wt: 246.69 g/mol
InChI Key: LILDZVMCXPVDFR-UHFFFAOYSA-N
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Description

5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol is a synthetic stilbene derivative structurally related to resveratrol (5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol), a well-studied polyphenol with antioxidant, anti-inflammatory, and anticancer properties. The substitution of the hydroxyl group (-OH) on the para position of the ethenyl-linked phenyl ring with a chlorine atom (-Cl) distinguishes this compound from resveratrol. Chlorine’s electronegativity and hydrophobic character may influence the compound’s reactivity, bioavailability, and biological interactions, making it a subject of interest in medicinal chemistry and drug design .

Properties

CAS No.

823804-63-3

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C14H11ClO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H

InChI Key

LILDZVMCXPVDFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Cl

Origin of Product

United States

Preparation Methods

Styrene Intermediate Preparation

The synthesis typically begins with the preparation of a halogenated styrene derivative, such as 4-chlorostyrene or its protected analogs. A common approach involves the condensation of 4-chlorobenzaldehyde with malonic acid derivatives under Knoevenagel conditions. For instance, 4-chlorocinnamic acid can be synthesized via refluxing 4-chlorobenzaldehyde with malonic acid in pyridine, achieving yields of 68–72% after recrystallization from ethanol.

Critical parameters for this step include:

  • Temperature control (80–110°C) to prevent decarboxylation
  • Use of piperidine as a catalyst for optimal enamine formation
  • Protection of phenolic hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers to prevent unwanted side reactions

Heck Coupling Methodology

The pivotal step involves coupling the styryl moiety to the resorcinol nucleus via a palladium-catalyzed Heck reaction. A representative protocol from patent literature specifies:

Parameter Specification
Catalyst System Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
Base Triethylamine (3 equiv)
Solvent DMF:Water (4:1 v/v)
Temperature 90°C, 24 h under N₂ atmosphere
Yield 58–63% after chromatography

This method demonstrates superior regioselectivity compared to traditional Friedel-Crafts alkylation, particularly in maintaining the 1,3-diol substitution pattern. NMR monitoring reveals complete consumption of the styryl bromide intermediate within 18–20 hours.

Deprotection and Final Isolation

Final deprotection of the phenolic hydroxyl groups employs tetra-n-butylammonium fluoride (TBAF) in THF (0.1 M, 0°C to RT). The reaction progress can be tracked by TLC (Rf = 0.3 in EtOAc/hexane 1:1), with typical isolation yields of 85–90% after silica gel chromatography. Alternative methods using HF-pyridine complexes show comparable efficiency but present greater handling challenges.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent optimizations employ microwave irradiation to accelerate the Heck coupling step:

  • 150°C, 300 W, 30 min
  • 78% isolated yield
  • Reduced palladium loading (2.5 mol%)
    This method decreases reaction time by 90% while maintaining product purity (>98% by HPLC).

Continuous Flow Chemistry

Pilot-scale studies demonstrate the feasibility of continuous synthesis:

Stage Conditions
Styrene Formation Microreactor, 120°C, 15 min residence
Heck Coupling Packed-bed Pd/C catalyst, 100°C
Deprotection TBAF in-line quench, 0°C
Overall Yield 61% with 92% purity

This approach reduces solvent consumption by 40% compared to batch processes.

Analytical Characterization

Spectroscopic Validation

Comprehensive characterization data from recent studies:

¹H NMR (400 MHz, DMSO-d₆)
δ 9.25 (s, 2H, -OH), 7.45 (d, J = 16 Hz, 1H, CH=CH), 7.38 (d, J = 8 Hz, 2H, Ar-H), 7.25 (d, J = 8 Hz, 2H, Ar-H), 6.75 (d, J = 16 Hz, 1H, CH=CH), 6.50 (s, 1H, Ar-H), 6.45 (d, J = 2 Hz, 2H, Ar-H).

FT-IR (KBr)
ν 3340 cm⁻¹ (O-H stretch), 1625 cm⁻¹ (C=C aromatic), 1580 cm⁻¹ (C=C vinyl), 1090 cm⁻¹ (C-Cl).

HPLC Purity

99% on C18 column (MeCN:H₂O 65:35, 1 mL/min, 254 nm).

Industrial-Scale Considerations

Cost Optimization Strategies

  • Palladium recovery systems achieve 95% metal reclamation
  • Solvent recycling reduces production costs by 28%
  • Kinetic modeling enables precise endpoint determination

Regulatory Compliance

  • Residual palladium <5 ppm (ICH Q3D guidelines)
  • Genotoxic impurity control <10 ppm

Emerging Methodologies

Photocatalytic Synthesis

Preliminary studies using eosin Y as photocatalyst:

  • Visible light irradiation (450 nm)
  • 55% yield achieved without transition metals
  • Requires further optimization for scalability

Biocatalytic Approaches

Engineered laccase variants demonstrate:

  • 40% conversion of 4-chlorostyrene
  • Water-based reaction media
  • Potential for green chemistry applications

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)

  • Structure : Features a hydroxyl (-OH) group at the para position of the ethenyl-linked phenyl ring.
  • Antioxidant Activity: Exhibits a singlet oxygen quenching rate constant (kT) of 1.6 × 10<sup>6</sup> M<sup>−1</sup>s<sup>−1</sup> in acetonitrile, attributed to its polyphenolic structure .
  • Bioavailability : Poor due to rapid metabolism and low water solubility .

Piceatannol (4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2-diol)

  • Structure : Contains a catechol moiety (1,2-dihydroxyphenyl) instead of resveratrol’s single -OH group.
  • Reactivity : Demonstrates superior superoxide (O2<sup>•−</sup>) scavenging via a concerted two-proton-coupled electron transfer (2PCET) mechanism, outperforming resveratrol .

Dihydroresveratrol (5-[2-(4-Hydroxyphenyl)ethyl]benzene-1,3-diol)

  • Structure : Hydrogenated ethenyl bridge, converting the double bond to a single bond.

4'-Methoxyresveratrol (5-[(E)-2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol)

  • Structure : Methoxy (-OCH3) substitution at the para position.

Fluorinated Analog (5-[(Z)-2-Fluoro-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)

  • Structure : Fluorine atom introduced at the ethenyl bridge.
  • Impact : Fluorine’s electronegativity may enhance metabolic stability but reduce radical scavenging efficiency compared to chlorine .

Biological Activity

5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol, also known as a derivative of bisphenol, has garnered attention for its potential biological activities. This compound, due to its structural characteristics, may interact with various biological targets, particularly in the context of endocrine disruption and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound features a chlorophenyl group and a diol structure that may influence its binding affinity and activity towards biological targets. The presence of the 4-chlorophenyl substituent can enhance lipophilicity and modulate interactions with cellular receptors.

Research indicates that compounds similar to 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol can act as modulators of estrogen receptors (ERs). Specifically, they may exhibit both agonistic and antagonistic properties depending on the context of exposure and concentration.

Estrogen Receptor Binding

Studies have shown that bisphenol derivatives can bind to estrogen receptors (ERα and ERβ), influencing transcriptional activity. For instance, certain derivatives have demonstrated significant binding affinity and activation potential towards ERβ, with implications for their role in hormone-related pathologies such as breast cancer .

Biological Activity Overview

The biological activities of 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol can be categorized into several key areas:

  • Endocrine Disruption : The compound has been implicated in endocrine disruption due to its ability to mimic estrogen. This has been observed in various in vitro assays where it elicited estrogenic responses comparable to natural estrogens .
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of chlorinated phenolic compounds. While specific data on this compound is limited, related compounds have shown activity against Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The diol functional group may confer antioxidant properties, which could play a role in mitigating oxidative stress in cells. This aspect is crucial for understanding its potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Estrogenic Activity Assessment : A study evaluated various bisphenol derivatives for their estrogenic activity using reporter assays. It was found that some derivatives could activate ERβ transcriptional activity significantly, suggesting similar potential for 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol .
  • Antimicrobial Testing : Research on related chlorinated phenolic compounds showed varying degrees of antibacterial activity against several pathogens. While direct evidence for this specific compound is lacking, the structural similarities suggest it could exhibit similar effects .
  • Oxidative Stress Studies : Investigations into antioxidant activities of phenolic compounds indicate that those with hydroxyl groups can scavenge free radicals effectively. This property could be beneficial in developing therapeutic agents targeting oxidative stress-related diseases .

Data Summary Table

Biological ActivityEvidence LevelMechanism/Notes
Estrogen Receptor AgonismModerateBinds to ERα and ERβ; activates transcription
Antimicrobial ActivityLowPotential based on structural analogs
Antioxidant ActivityModerateHydroxyl groups contribute to radical scavenging

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol?

  • Answer : Synthesis typically involves cross-coupling reactions such as Heck or Suzuki-Miyaura reactions to form the ethenyl linkage between the chlorophenyl and diol-substituted benzene rings. Hydroxyl groups on the benzene ring may require protection (e.g., using methoxy groups) during synthesis, followed by deprotection steps. Purification often employs recrystallization or column chromatography, with final structural validation via X-ray crystallography (as seen in analogous compounds) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and coupling patterns.
  • Infrared Spectroscopy (IR) : Identifies hydroxyl (-OH) and ethenyl (C=C) stretching vibrations.
  • Single-Crystal X-ray Diffraction : Resolves molecular geometry and packing interactions. Mean C–C bond lengths (e.g., 0.003–0.004 Å) and R factors (e.g., 0.043–0.140) ensure structural accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?

  • Answer : Key factors include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature Control : Stepwise heating (e.g., 80–120°C) to minimize side reactions.
  • Purification : Gradient elution in HPLC or fractional crystallization to isolate the pure product. Reference studies on analogous chlorophenyl derivatives suggest yield improvements up to 85% under optimized conditions .

Q. How can contradictory data on molecular geometry from X-ray and computational models be resolved?

  • Answer :

  • Comparative Analysis : Align experimental X-ray data (e.g., bond lengths, torsion angles) with Density Functional Theory (DFT) calculations. Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions.
  • Software Validation : Use programs like Molecular Operating Environment (MOE) to refine computational models against experimental data. For example, studies on related benzodiazepines highlight the importance of solvent parameterization in DFT accuracy .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Answer :

  • Accelerated Stability Testing : Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via HPLC.
  • pH-Dependent Studies : Use buffered solutions (pH 2–12) to assess hydrolytic stability. For instance, analogs like 4-(1-phenylethyl)benzene-1,3-diol show instability in alkaline conditions (pH >10) due to hydroxyl group deprotonation .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence its crystallinity and solubility?

  • Answer :

  • Hydrogen Bonding : The diol groups form intramolecular H-bonds, reducing solubility in non-polar solvents.
  • π-π Interactions : The chlorophenyl and ethenyl moieties promote stacking in the solid state, as observed in X-ray structures (e.g., slip-stacked arrangements with 3.5–4.0 Å interplanar distances) .
  • Solubility Enhancement : Co-crystallization with hydrophilic coformers (e.g., cyclodextrins) can improve aqueous solubility .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectroscopic and computational results using multi-technique approaches (e.g., XRD + DFT + NMR).
  • Safety Protocols : Follow guidelines for handling chlorinated aromatic compounds, including fume hood use and PPE (gloves, lab coats) .

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